N-Cyclopentyl-1H-indazol-6-amine
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Overview
Description
N-Cyclopentyl-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The cyclopentyl group attached to the nitrogen atom in the indazole ring enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1H-indazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with cyclopentylamine under acidic conditions to form the desired indazole derivative. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-cyclopentyl-1H-indazol-6-one.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-cyclopentyl-1H-indazol-6-one, various substituted indazole derivatives, and amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents for treating cancer and inflammatory diseases.
Industry: The compound’s stability and reactivity make it useful in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), resulting in anti-inflammatory effects. Additionally, it can interfere with cell signaling pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound has similar structural features but includes a bromine atom and a carboxylic acid group.
N-(4-Fluorobenzyl)-1H-indazol-6-amine: This derivative has a fluorobenzyl group attached to the nitrogen atom, enhancing its anticancer activity.
Uniqueness
N-Cyclopentyl-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and stability. The cyclopentyl group enhances its interaction with molecular targets, making it a valuable compound for drug development.
Properties
CAS No. |
1157521-65-7 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-cyclopentyl-1H-indazol-6-amine |
InChI |
InChI=1S/C12H15N3/c1-2-4-10(3-1)14-11-6-5-9-8-13-15-12(9)7-11/h5-8,10,14H,1-4H2,(H,13,15) |
InChI Key |
TWIJZUJCELSOFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
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